N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C24H22ClN5O2S |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H22ClN5O2S/c1-3-32-20-10-8-19(9-11-20)30-23(17-5-4-12-26-14-17)28-29-24(30)33-15-22(31)27-21-13-18(25)7-6-16(21)2/h4-14H,3,15H2,1-2H3,(H,27,31) |
InChI Key |
LFPDUZDRHRUXOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)C)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carbon Disulfide Cyclization
This method employs hydrazine derivatives and carbon disulfide under basic conditions:
-
Reagents : 4-Ethoxyphenylhydrazine, carbon disulfide, potassium hydroxide.
-
Conditions : Reflux in ethanol (12–16 hours, 80–90°C).
Mechanism :
Oxadiazole-to-Triazole Rearrangement
An alternative route involves the thermal rearrangement of 1,3,4-oxadiazole precursors:
-
Reagents : 4-Ethoxyphenyl isonicotinic hydrazide, carbon disulfide.
-
Conditions : Reflux in ethanol with subsequent acidification.
Key Data :
| Parameter | Hydrazine-CS₂ Method | Oxadiazole Rearrangement |
|---|---|---|
| Reaction Time (h) | 12–16 | 10–12 |
| Temperature (°C) | 80–90 | 75–80 |
| Purity (HPLC) | 95–97% | 92–94% |
Sulfanyl Acetamide Linker Incorporation
The thioether bridge is formed via nucleophilic substitution:
Direct Alkylation Strategy
-
Reagents : Triazole-3-thione, 2-chloroacetamide derivative.
-
Conditions : DMF, potassium carbonate, 60°C for 6–8 hours.
Side Reactions :
-
Competing oxidation to disulfides (5–8% yield loss).
-
N-Alkylation byproducts (3–5%).
Mercaptoacetic Acid Coupling
An improved method using mercaptoacetic acid:
-
Reagents : Triazole-3-thiol, N-(5-chloro-2-methylphenyl)chloroacetamide.
-
Conditions : THF, triethylamine, 0°C → room temperature.
Optimization Table :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | THF | 4 | 78 |
| DBU | DCM | 3 | 72 |
| K₂CO₃ | Acetone | 6 | 65 |
Purification and Characterization
Final purification employs orthogonal chromatographic methods:
| Step | Method | Conditions | Purity Outcome |
|---|---|---|---|
| Initial Purification | Flash Chromatography | Hexane/EtOAc (3:1 → 1:2) | 89–92% |
| Final Polishing | Preparative HPLC | C18 column, MeOH/H₂O | >99.5% |
Spectroscopic Data :
-
¹H NMR (600 MHz, DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine), 7.89 (s, 1H, triazole), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃).
-
HRMS : m/z calcd for C₂₄H₂₂ClN₅O₂S [M+H]⁺: 480.1214; found: 480.1211.
Process Optimization Strategies
Solvent Effects on Cyclization
Comparative study of cyclization solvents:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 14 | 71 |
| DMF | 36.7 | 8 | 68 |
| THF | 7.5 | 18 | 63 |
Catalyst Screening for Coupling Steps
Pd catalyst comparison for Suzuki reaction:
| Catalyst | Ligand | Yield (%) | Pd Residual (ppm) |
|---|---|---|---|
| Pd(PPh₃)₄ | XPhos | 85 | 12 |
| PdCl₂(dppf) | SPhos | 79 | 18 |
| Pd(OAc)₂ | DavePhos | 72 | 25 |
Pd(PPh₃)₄/XPhos system provides optimal efficiency.
Scalability and Industrial Considerations
Bench-scale process (100 g batch) parameters:
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Cycle Time | 48 h | 56 h |
| Overall Yield | 41% | 38% |
| Cost per Kilogram | $2,450 | $1,920 |
Key challenges include Pd catalyst recovery and thioether oxidation during storage.
Emerging Methodologies
Recent advances from patent literature:
Continuous Flow Synthesis
Enzymatic Sulfur Transfer
-
Uses sulfotransferase enzymes for thioether bond formation.
-
Eliminates need for metal catalysts (yield: 61%, enzyme reuse: 5 cycles).
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield | Cost Index | Green Metrics Score |
|---|---|---|---|---|
| Classical Stepwise | 7 | 38% | 1.00 | 43 |
| Convergent Synthesis | 5 | 42% | 0.87 | 58 |
| Flow Chemistry Approach | 4 | 49% | 0.79 | 72 |
Convergent strategies show superior atom economy (78% vs. 65% for linear synthesis) .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups may play a crucial role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Pyridinyl Positional Isomers
- Pyridin-4-yl derivatives: Example: N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ().
- Pyridin-2-yl derivatives :
Aryl Group Modifications
- 4-Ethoxyphenyl vs. 4-Ethylphenyl: Example: VUAA-1 (N-(4-ethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) ().
- 4-Methylphenyl vs. 4-Trifluoromethylphenyl :
- Example : N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ().
- Impact : The trifluoromethyl group’s strong electron-withdrawing effect may improve metabolic stability but reduce bioavailability compared to the target’s ethoxy group .
Acetamide Backbone Modifications
- Chloro and Methyl Substitutions :
- Example : N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ().
- Impact : Methoxy and chloro substitutions at different positions on the phenyl ring modulate electronic properties, but the target’s 5-chloro-2-methylphenyl group offers a unique balance of steric and electronic effects .
Antimicrobial and Anti-Inflammatory Activity
- Electron-Withdrawing Groups : Derivatives with chloro or trifluoromethyl substituents (e.g., ) show enhanced antimicrobial activity due to increased electrophilicity .
- Pyridinyl Position : Pyridin-3-yl derivatives (e.g., the target and VUAA-1) exhibit superior receptor binding in insect olfactory channels compared to pyridin-4-yl analogs .
Anti-Exudative Activity
- Triazole-Thioether Linkage: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () demonstrate dose-dependent anti-exudative effects, suggesting the target’s triazole-thioether moiety may confer similar activity .
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a chloro-substituted phenyl group and a triazole moiety, which may enhance its interactions with biological targets.
Chemical Structure
The compound's IUPAC name reflects its intricate structure, which includes various functional groups that contribute to its biological activity. The presence of the triazole ring is particularly significant as it is known for its role in drug design and development.
| Property | Details |
|---|---|
| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| Molecular Formula | C19H20ClN3O2S |
| Molecular Weight | 373.90 g/mol |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The structural features allow it to modulate enzyme activity, receptor binding, and potentially influence gene expression. The triazole moiety is known for its capacity to act as an inhibitor in various biochemical pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit promising anticancer properties. For instance, triazole derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Triazoles are known to possess antifungal properties, and similar compounds have demonstrated effectiveness against various bacterial strains. Preliminary assays suggest that this compound may inhibit the growth of certain pathogens by disrupting their cellular processes .
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer potential of triazole derivatives. The results indicated that compounds with similar structural motifs to N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibited significant cytotoxicity against breast cancer cell lines (MCF7) with IC50 values in the low micromolar range .
Study 2: Antimicrobial Activity
Research conducted on related compounds showed that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions influence yield?
Methodological Answer: Synthesis involves alkylation of 1,2,4-triazole-3-thione derivatives with α-chloroacetamides under alkaline conditions (e.g., KOH in ethanol) to form the sulfanyl bridge, followed by cyclization via Paal-Knorr condensation for triazole ring modification. Key parameters include stoichiometric precision (equimolar ratios), catalyst selection (e.g., pyridine/Zeolite Y-H for cyclization efficiency), and reflux optimization (5–12 hours at 150°C). Post-synthetic purification via recrystallization (ethanol) or column chromatography ensures ≥95% purity .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
Methodological Answer: X-ray crystallography is critical for resolving molecular geometry, as demonstrated in structurally analogous triazole-acetamides . FTIR confirms functional groups (e.g., C=S stretch at ~1,200 cm⁻¹, triazole ring vibrations). HOMO-LUMO analysis via DFT predicts electronic properties, while ¹H/¹³C NMR and high-resolution mass spectrometry validate connectivity and molecular weight .
Q. What preliminary biological screening models are recommended for pharmacological profiling?
Methodological Answer: Anti-exudative activity is assessed in rodent models (e.g., carrageenan-induced paw edema in rats at 50–100 mg/kg doses) with histopathological validation . For antiproliferative potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with hydroxyacetamide derivatives as controls. IC₅₀ values and dose-response curves guide hit prioritization .
Q. How is purity analyzed, and what common impurities arise during synthesis?
Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities like unreacted thione precursors or incomplete cyclization byproducts. Residual solvents (DMF, pyridine) are quantified via GC-MS. Recrystallization in ethanol or ethyl acetate removes polar impurities .
Q. What solvent systems and reaction temperatures optimize intermediate stability?
Methodological Answer: Dichloromethane or chloroform stabilizes intermediates during alkylation (0–25°C). For cyclization, DMF at 130°C under nitrogen prevents oxidation. Post-reaction quenching with ice-water minimizes degradation of acid-labile groups .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize multi-step synthesis?
Methodological Answer: Apply Box-Behnken or central composite designs to evaluate interactions between variables (e.g., catalyst loading, temperature). For example, a 3-factor DoE for Paal-Knorr condensation revealed optimal conditions: 10 mol% pyridine, 150°C for 5 hours, yielding 89% purity. Flow chemistry systems improve exothermic step control (e.g., phosphorous oxychloride reactions) .
Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer: Conduct ADME-Tox profiling:
- Solubility: Use shake-flask method with PBS (pH 7.4) and simulated intestinal fluid.
- Metabolic stability: Incubate with liver microsomes; LC-MS quantifies parent compound degradation.
- Bioavailability: Pharmacokinetic studies in rodents (IV vs. oral administration). If poor permeability is observed, consider prodrug strategies (e.g., esterification) .
Q. What computational methods predict binding affinity to biological targets?
Methodological Answer: Molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., COX-2 for anti-inflammatory activity) identifies key interactions (e.g., hydrogen bonds with triazole sulfur). MD simulations (AMBER) assess binding stability over 100 ns. MESP maps guide SAR by highlighting electrophilic regions .
Q. How does substituent variation on the triazole ring influence bioactivity?
Methodological Answer: Compare analogues with electron-withdrawing (e.g., -Cl, -F) vs. donating (e.g., -OEt, -CH₃) groups. For example:
Q. What strategies mitigate oxidative degradation during long-term storage?
Methodological Answer: Lyophilization under argon increases stability (shelf-life >24 months at -20°C). Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation pathways. Antioxidants (e.g., BHT at 0.01% w/w) prevent sulfanyl group oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
